An In-depth Technical Guide to the Chemical Properties of N-(2,3-dihydro-1H-inden-1-yl)acetamide
An In-depth Technical Guide to the Chemical Properties of N-(2,3-dihydro-1H-inden-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-dihydro-1H-inden-1-yl)acetamide, a derivative of the biologically significant 1-aminoindane scaffold, holds considerable interest within medicinal chemistry and drug discovery. The indane moiety is a core structural feature in a variety of pharmacologically active compounds, including neuroprotective agents and enzyme inhibitors. This technical guide provides a comprehensive overview of the chemical properties of N-(2,3-dihydro-1H-inden-1-yl)acetamide, including its synthesis, physicochemical characteristics, and detailed spectroscopic analysis. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
The 1-aminoindane framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. A notable example is Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, which features a substituted 1-aminoindane core. The acetylation of the primary amine at the 1-position to form N-(2,3-dihydro-1H-inden-1-yl)acetamide modifies the parent molecule's polarity, hydrogen bonding capability, and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of the chemical properties of this acetylated derivative is therefore crucial for the rational design and development of new therapeutic agents.
Synthesis and Purification
The most direct and common method for the synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide is the N-acetylation of its parent amine, 1-aminoindane. This reaction is typically achieved through the use of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base to neutralize the acid byproduct.
Synthetic Workflow
The logical workflow for the synthesis and purification of N-(2,3-dihydro-1H-inden-1-yl)acetamide is depicted below.
Caption: A typical workflow for the synthesis and purification of N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Experimental Protocol: N-Acetylation of 1-Aminoindane
The following protocol outlines a standard procedure for the synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Materials:
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1-Aminoindane
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Acetic Anhydride
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Triethylamine (or other suitable base)
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Dichloromethane (or other suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Dissolve 1-aminoindane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Add triethylamine to the solution to act as a base.
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Cool the mixture in an ice bath.
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Slowly add acetic anhydride to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any remaining acetic anhydride and neutralize the acidic components.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure N-(2,3-dihydro-1H-inden-1-yl)acetamide as a solid.
Physicochemical Properties
While experimentally determined physical properties for N-(2,3-dihydro-1H-inden-1-yl)acetamide are not extensively reported in the literature, its key physicochemical parameters can be calculated or inferred from its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 10408-91-0 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related acetamides |
| XLogP3 | 1.9 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of N-(2,3-dihydro-1H-inden-1-yl)acetamide. The following sections detail the expected spectroscopic data based on the principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indane ring, the aliphatic protons of the five-membered ring, the benzylic proton, the amide proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (4H) | 7.1 - 7.4 | m | Protons on the benzene ring of the indane moiety. |
| CH-N (1H) | ~5.4 - 5.6 | q or dt | Benzylic proton at the 1-position, coupled to the adjacent CH₂ and NH protons. |
| CH₂ (2H, C2) | ~1.8 - 2.0 and ~2.4 - 2.6 | m | Diastereotopic protons of the methylene group adjacent to the benzylic carbon. |
| CH₂ (2H, C3) | ~2.8 - 3.1 | m | Protons of the methylene group adjacent to the aromatic ring. |
| NH (1H) | ~5.8 - 6.2 | d | Amide proton, coupling to the CH-N proton. Chemical shift can be solvent-dependent. |
| CH₃ (3H) | ~1.9 - 2.1 | s | Methyl protons of the acetyl group. |
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the aliphatic carbons of the indane ring, and the methyl carbon of the acetyl group.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O | ~169 - 171 |
| Aromatic Quaternary | ~142 - 145 |
| Aromatic CH | ~124 - 129 |
| CH-N | ~50 - 55 |
| CH₂ (C2) | ~30 - 35 |
| CH₂ (C3) | ~28 - 33 |
| CH₃ | ~22 - 24 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of N-(2,3-dihydro-1H-inden-1-yl)acetamide is expected to show characteristic absorption bands for the N-H and C=O groups of the amide, as well as C-H and C=C bonds of the indane structure.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3250 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1650 - 1630 | Strong |
| N-H Bend (Amide II) | 1560 - 1540 | Medium-Strong |
| Aromatic C=C Stretch | 1600, 1475 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Mass Spectral Data:
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (175.23).
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Key Fragmentation Pathways: The fragmentation is likely to involve the cleavage of the amide bond and the bonds of the indane ring system. Expected fragment ions include:
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Loss of the acetyl group (CH₃CO) leading to a fragment at m/z 132.
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Cleavage of the C1-N bond.
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Fragments corresponding to the indanyl cation.
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Chemical Reactivity and Potential Applications
The chemical reactivity of N-(2,3-dihydro-1H-inden-1-yl)acetamide is primarily dictated by the amide functional group and the indane nucleus. The amide bond can undergo hydrolysis under acidic or basic conditions to yield 1-aminoindane and acetic acid. The aromatic ring of the indane moiety can undergo electrophilic substitution reactions.
Given the established biological activity of 1-aminoindane derivatives, N-(2,3-dihydro-1H-inden-1-yl)acetamide serves as a valuable intermediate and a target molecule for biological screening. Its modified physicochemical properties compared to 1-aminoindane may offer advantages in terms of bioavailability and target engagement. Further research into its pharmacological profile is warranted to explore its potential as a therapeutic agent, particularly in the area of neurodegenerative diseases.
Conclusion
N-(2,3-dihydro-1H-inden-1-yl)acetamide is a key derivative of 1-aminoindane with significant potential in chemical and pharmaceutical research. This guide has provided a detailed overview of its synthesis, physicochemical properties, and comprehensive spectroscopic characterization. The presented information, including a detailed synthetic protocol and predicted spectroscopic data, serves as a valuable resource for scientists and researchers working with this compound, facilitating its synthesis, identification, and further investigation into its potential applications.
References
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Sheridan, H., et al. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]
- Chapkanov, A. G., et al.
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NIST. 1-Aminoindan. NIST Chemistry WebBook. [Link]
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PubChem. (2024). 1-Aminoindan. PubChem. [Link]
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Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry, 24, 185-187. [Link]
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PubChem. (2024). N-(2,3-dihydro-1H-inden-1-yl)acetamide. PubChem. [Link]
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PubChem. (R)-(-)-1-Aminoindan. PubChem. [Link]
